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Compound of Interest

Compound Name:
4-Chloro-4'-fluorobutyrophenone-

d4

Cat. No.: B15292592 Get Quote

Technical Guide: 4-Chloro-4'-
fluorobutyrophenone-d4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analytical characterization of 4-Chloro-4'-fluorobutyrophenone-d4. This deuterated

compound is a critical intermediate in the synthesis of isotopically labeled internal standards

used in pharmacokinetic and metabolic studies.

Core Chemical Properties
4-Chloro-4'-fluorobutyrophenone-d4 is the deuterium-labeled version of 4-Chloro-4'-

fluorobutyrophenone. The primary distinction is the replacement of four hydrogen atoms on the

fluorophenyl ring with deuterium. This isotopic labeling is crucial for its application as an

internal standard in mass spectrometry-based analyses.
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Property Value Reference

Chemical Name
4-Chloro-1-(4-fluorophenyl-

2,3,5,6-d4)-1-butanone

CAS Number 1814904-27-2

Molecular Formula C₁₀H₆D₄ClFO

Molecular Weight 204.66 g/mol

Appearance
Expected to be a pale to

yellow liquid or solid

[Based on non-deuterated

form]

Solubility

Expected to be soluble in

organic solvents like ethanol,

methanol, chloroform, and

dichloromethane

[Based on non-deuterated

form]

Storage Temperature Refrigerator

Synthesis and Experimental Protocols
While a specific detailed experimental protocol for the synthesis of 4-Chloro-4'-
fluorobutyrophenone-d4 is not readily available in published literature, its synthesis can be

logically derived from the well-established synthesis of its non-deuterated analog via a Friedel-

Crafts acylation reaction.

Proposed Synthesis of 4-Chloro-4'-fluorobutyrophenone-d4:

The synthesis involves the reaction of fluorobenzene-d5 with 4-chlorobutyryl chloride in the

presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow: Proposed Synthesis of 4-Chloro-4'-fluorobutyrophenone-d4
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Caption: Proposed workflow for the synthesis of 4-Chloro-4'-fluorobutyrophenone-d4.
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Detailed Experimental Protocol (Adapted from the synthesis of the non-deuterated analog):

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The

system is kept under an inert atmosphere (e.g., nitrogen or argon).

Reactant Charging: Fluorobenzene-d5 (1.0 equivalent) and a suitable dry solvent (e.g.,

dichloromethane) are added to the flask and cooled in an ice bath.

Catalyst Addition: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is added portion-

wise to the stirred solution, maintaining the temperature below 5 °C.

Acylating Agent Addition: 4-Chlorobutyryl chloride (1.0 equivalent) is added dropwise to the

reaction mixture via the dropping funnel, ensuring the temperature remains low.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for several hours until the reaction is complete (monitored

by TLC or GC).

Workup: The reaction mixture is slowly poured into a beaker of crushed ice and water to

quench the reaction. The organic layer is separated, and the aqueous layer is extracted with

the solvent.

Purification: The combined organic layers are washed with dilute acid, water, and brine, then

dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed

under reduced pressure, and the crude product is purified by column chromatography on

silica gel.

Analytical Characterization
Detailed analytical spectra for 4-Chloro-4'-fluorobutyrophenone-d4 are not publicly available.

However, the expected spectral data can be inferred from the data for the non-deuterated

analog.

Mass Spectrometry:
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The mass spectrum of the non-deuterated compound shows a molecular ion peak (M+) at m/z

200.64. For the d4-labeled compound, the molecular ion peak is expected to be shifted by +4

mass units.

Expected m/z (M+): ~204.66

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of the non-deuterated compound exhibits signals for the

aromatic protons and the aliphatic chain protons. In the ¹H NMR spectrum of the d4-labeled

compound, the signals corresponding to the aromatic protons on the fluorophenyl ring would

be absent.

¹³C NMR: The carbon NMR spectrum is expected to be very similar to the non-deuterated

analog. The carbon atoms attached to deuterium will show a characteristic splitting pattern

(C-D coupling) and may have slightly different chemical shifts.

Application in Drug Development
4-Chloro-4'-fluorobutyrophenone-d4 is a key intermediate in the synthesis of Melperone-d4

hydrochloride. Melperone is an atypical antipsychotic medication. The deuterated version,

Melperone-d4, is used as an internal standard in pharmacokinetic studies to accurately quantify

the concentration of Melperone in biological samples.

Signaling Pathway: Role as a Synthetic Intermediate
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Caption: Role of 4-Chloro-4'-fluorobutyrophenone-d4 in the synthesis of Melperone-d4.

The use of a deuterated internal standard like Melperone-d4 is crucial for correcting for

variations in sample preparation and instrument response, thereby ensuring the accuracy and

precision of bioanalytical methods. This is a fundamental practice in modern drug development

and clinical research.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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